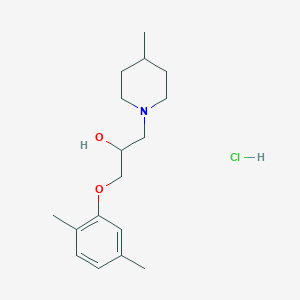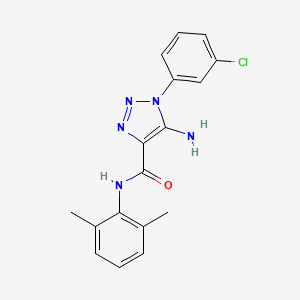![molecular formula C16H20N2 B5213471 4-[(3-methyl-1-piperidinyl)methyl]quinoline](/img/structure/B5213471.png)
4-[(3-methyl-1-piperidinyl)methyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-methyl-1-piperidinyl)methyl]quinoline, also known as MPQ, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of quinoline derivatives and has been shown to exhibit promising pharmacological properties.
Wirkmechanismus
The mechanism of action of 4-[(3-methyl-1-piperidinyl)methyl]quinoline involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. 4-[(3-methyl-1-piperidinyl)methyl]quinoline has been shown to inhibit the activity of various kinases such as protein kinase C and cyclin-dependent kinase, which are involved in the regulation of cell growth and proliferation. 4-[(3-methyl-1-piperidinyl)methyl]quinoline also inhibits the activity of various transcription factors such as NF-kappaB, which are involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
4-[(3-methyl-1-piperidinyl)methyl]quinoline has been shown to exhibit various biochemical and physiological effects such as anti-cancer, anti-inflammatory, and neuroprotective effects. 4-[(3-methyl-1-piperidinyl)methyl]quinoline has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer. 4-[(3-methyl-1-piperidinyl)methyl]quinoline has also been shown to exhibit anti-inflammatory effects by inhibiting the production of various pro-inflammatory cytokines such as TNF-alpha and IL-6. 4-[(3-methyl-1-piperidinyl)methyl]quinoline has also been shown to exhibit neuroprotective effects by inhibiting the formation of amyloid-beta plaques in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[(3-methyl-1-piperidinyl)methyl]quinoline in lab experiments is its potent pharmacological properties, which make it an ideal candidate for studying various diseases. However, one of the limitations of using 4-[(3-methyl-1-piperidinyl)methyl]quinoline in lab experiments is its toxicity, which may limit its clinical application.
Zukünftige Richtungen
There are several future directions for the research on 4-[(3-methyl-1-piperidinyl)methyl]quinoline. One of the future directions is to study the potential therapeutic applications of 4-[(3-methyl-1-piperidinyl)methyl]quinoline in other diseases such as diabetes and cardiovascular diseases. Another future direction is to study the potential side effects of 4-[(3-methyl-1-piperidinyl)methyl]quinoline and its toxicity profile. Additionally, further research is needed to elucidate the exact mechanism of action of 4-[(3-methyl-1-piperidinyl)methyl]quinoline and to identify its molecular targets.
Synthesemethoden
The synthesis of 4-[(3-methyl-1-piperidinyl)methyl]quinoline involves the reaction of 3-methylpiperidine with 2-chloro-3-formylquinoline in the presence of a base such as sodium hydride. The resulting compound is then reduced to 4-[(3-methyl-1-piperidinyl)methyl]quinoline using a reducing agent such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
4-[(3-methyl-1-piperidinyl)methyl]quinoline has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. 4-[(3-methyl-1-piperidinyl)methyl]quinoline has also been shown to have neuroprotective effects by inhibiting the formation of amyloid-beta plaques in the brain, which are a hallmark of Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-[(3-methylpiperidin-1-yl)methyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-13-5-4-10-18(11-13)12-14-8-9-17-16-7-3-2-6-15(14)16/h2-3,6-9,13H,4-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHPWGJFYXFZGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC=NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Methylpiperidin-1-yl)methyl]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5213404.png)
![trisodium dibutyl [phosphinatobis(methylene)]bis(phosphonate)](/img/structure/B5213407.png)

![3-ethyl-5-(1-methylnaphtho[1,2-d][1,3]oxazol-2(1H)-ylidene)-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B5213416.png)

![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-methylglycinamide](/img/structure/B5213424.png)
![(3-isopropoxyphenyl){1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5213430.png)
![3-{1-[(3-chloro-6-oxo-1(6H)-pyridazinyl)acetyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5213435.png)


![(5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5213450.png)
![3-(4-hydroxy-3-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5213463.png)
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5213484.png)
![2-adamantyl[2-(dimethylamino)ethyl]amine](/img/structure/B5213489.png)